2-(2-Pyrazinyl)-4-pentyn-2-ol
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Overview
Description
2-(2-Pyrazinyl)-4-pentyn-2-ol is a heterocyclic compound featuring a pyrazine ring and an alkyne group. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrazinyl)-4-pentyn-2-ol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with dicarbonyl compounds.
Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated pyrazine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrazinyl)-4-pentyn-2-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 2-(2-Pyrazinyl)-4-pentyn-2-one
Reduction: 2-(2-Pyrazinyl)-4-penten-2-ol or 2-(2-Pyrazinyl)-4-pentanol
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
2-(2-Pyrazinyl)-4-pentyn-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Pyrazinyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, pyrazine derivatives are known to inhibit enzymes and modulate signaling pathways, which can lead to various biological effects . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
Oltipraz: A pyrazine derivative known for its chemopreventive properties.
Pyrazinamide: An anti-tuberculosis drug with a pyrazine ring.
Glipizide: An anti-diabetic drug containing a pyrazine moiety.
Uniqueness
2-(2-Pyrazinyl)-4-pentyn-2-ol is unique due to the presence of both a pyrazine ring and an alkyne group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and biological interactions that are not commonly observed in other pyrazine derivatives.
Properties
CAS No. |
2006278-24-4 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-pyrazin-2-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C9H10N2O/c1-3-4-9(2,12)8-7-10-5-6-11-8/h1,5-7,12H,4H2,2H3 |
InChI Key |
YXWAOHOPSHRIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=NC=CN=C1)O |
Origin of Product |
United States |
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